4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,3-diol is a complex organic compound that features a triazole ring and a benzene ring with hydroxyl groups
Preparation Methods
The synthesis of 4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,3-diol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,5-dimethyl-1H-1,2,4-triazole with appropriate reagents under controlled conditions.
Coupling Reaction: The triazole derivative is then coupled with a benzene derivative that contains hydroxyl groups.
Chemical Reactions Analysis
4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Scientific Research Applications
4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,3-diol can be compared with similar compounds such as:
3,5-Dimethyl-1H-1,2,4-triazole: This compound shares the triazole ring but lacks the benzene ring with hydroxyl groups.
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine: This compound has a piperidine ring instead of a benzene ring.
1,2,4-Triazole Derivatives: These compounds have variations in the substituents on the triazole ring, leading to different properties and applications.
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H12N4O2/c1-7-13-14-8(2)15(7)12-6-9-3-4-10(16)5-11(9)17/h3-6,16-17H,1-2H3/b12-6+ |
InChI Key |
CUVGAQJLEGZYSC-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C=C(C=C2)O)O)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.